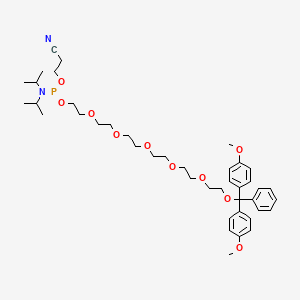

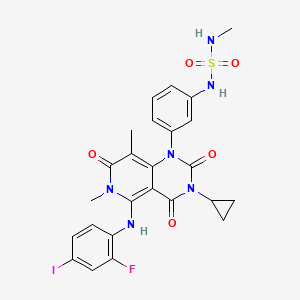

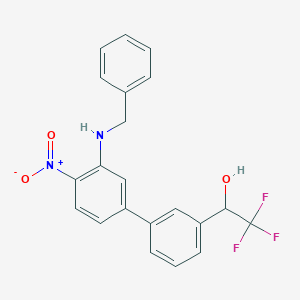

![molecular formula C15H27N5O5 B10857395 1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)

1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylene glycol (DEG) is an organic compound with the chemical formula (HOCH₂CH₂)₂O. It is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. DEG is widely used in various industries due to its exceptional solvent properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: DEG is produced by the partial hydrolysis of ethylene oxide. The reaction involves the following steps:

- Ethylene oxide reacts with water to form ethylene glycol.

- Further reaction of ethylene glycol with ethylene oxide produces diethylene glycol.

Industrial Production Methods: In industrial settings, DEG is derived as a co-product with ethylene glycol and triethylene glycol. The industry generally operates to maximize the production of ethylene glycol, and the availability of DEG depends on the demand for derivatives of ethylene glycol .

Types of Reactions:

Oxidation: DEG can undergo oxidation reactions to form various products, including oxalic acid and carbon dioxide.

Reduction: DEG can be reduced to form ethylene glycol.

Substitution: DEG can participate in substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxalic acid, carbon dioxide.

Reduction: Ethylene glycol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

DEG has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent in the synthesis of various organic compounds.

Biology: Employed in the preparation of biological samples for analysis.

Medicine: Used in the formulation of certain pharmaceutical products.

Industry: Utilized in the production of antifreeze, coolants, and as a humectant in personal care products.

Mechanism of Action

The mechanism of action of DEG involves its metabolism in the liver by the enzyme NAD-dependent alcohol dehydrogenase. This enzyme converts DEG to 2-hydroxyethoxyacetaldehyde, which is further metabolized to other products. The metabolites can cause renal delay, leading to metabolic acidosis and further liver and kidney damage .

Comparison with Similar Compounds

Ethylene glycol: A related compound with similar properties but a simpler structure.

Triethylene glycol: Another related compound with a longer chain length.

Comparison:

Ethylene glycol: Has a lower boiling point and is less hygroscopic compared to DEG.

Triethylene glycol: Has a higher boiling point and is more viscous than DEG.

Uniqueness: DEG’s unique combination of solvent properties, hygroscopic nature, and relatively low toxicity (compared to ethylene glycol) makes it particularly valuable in various applications .

Properties

Molecular Formula |

C15H27N5O5 |

|---|---|

Molecular Weight |

357.41 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole |

InChI |

InChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2 |

InChI Key |

INBZJGUSXQXYEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

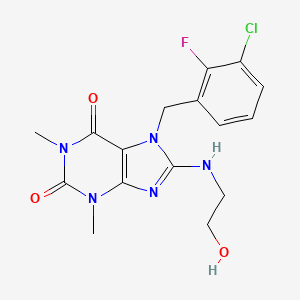

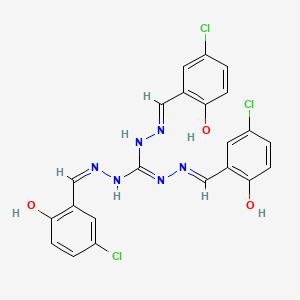

![4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol](/img/structure/B10857355.png)

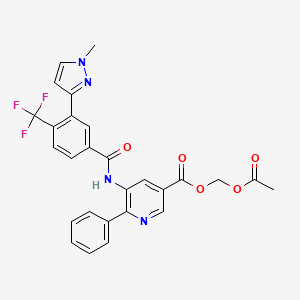

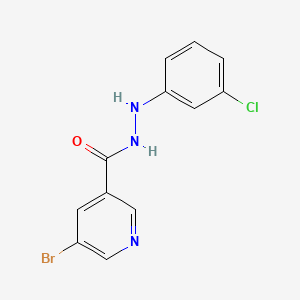

![(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B10857356.png)

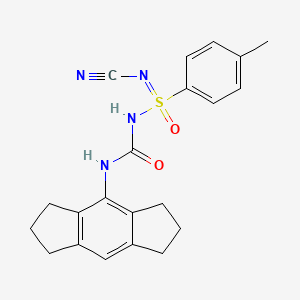

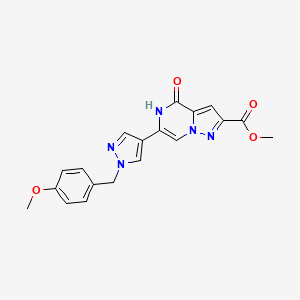

![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)

![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)